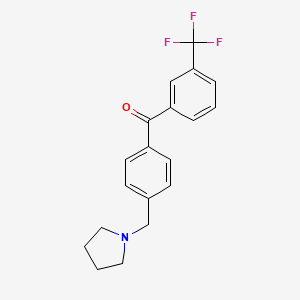

4'-Pyrrolidinomethyl-3-trifluoromethylbenzophenone

CAS No.: 898776-67-5

Cat. No.: VC3872776

Molecular Formula: C19H18F3NO

Molecular Weight: 333.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 898776-67-5 |

|---|---|

| Molecular Formula | C19H18F3NO |

| Molecular Weight | 333.3 g/mol |

| IUPAC Name | [4-(pyrrolidin-1-ylmethyl)phenyl]-[3-(trifluoromethyl)phenyl]methanone |

| Standard InChI | InChI=1S/C19H18F3NO/c20-19(21,22)17-5-3-4-16(12-17)18(24)15-8-6-14(7-9-15)13-23-10-1-2-11-23/h3-9,12H,1-2,10-11,13H2 |

| Standard InChI Key | UUPZRPZSDNQHGA-UHFFFAOYSA-N |

| SMILES | C1CCN(C1)CC2=CC=C(C=C2)C(=O)C3=CC(=CC=C3)C(F)(F)F |

| Canonical SMILES | C1CCN(C1)CC2=CC=C(C=C2)C(=O)C3=CC(=CC=C3)C(F)(F)F |

Introduction

Chemical Structure and Nomenclature

4'-Pyrrolidinomethyl-3-trifluoromethylbenzophenone (systematic IUPAC name: [4-(pyrrolidin-1-ylmethyl)phenyl][3-(trifluoromethyl)phenyl]methanone) features a benzophenone core with two aromatic rings. The 3-position of one benzene ring bears a trifluoromethyl (-CF₃) group, while the 4'-position of the second ring is substituted with a pyrrolidinomethyl moiety (-CH₂C₄H₈N). This arrangement confers unique electronic and steric properties, influencing reactivity and biological interactions .

| Property | Value/Description |

|---|---|

| Molecular Formula | C₂₀H₁₈F₃NO |

| Molecular Weight | 363.36 g/mol |

| Key Functional Groups | Benzophenone, -CF₃, pyrrolidine |

Synthesis and Optimization

Synthetic Routes

While no documented synthesis exists for this exact compound, analogous benzophenones suggest feasible pathways:

-

Friedel-Crafts Acylation: Reacting 3-trifluoromethylbenzoyl chloride with toluene derivatives under AlCl₃ catalysis forms the benzophenone backbone .

-

Mannich Reaction: Introducing the pyrrolidinomethyl group via a Mannich reaction with pyrrolidine, formaldehyde, and the benzophenone intermediate .

Critical Parameters:

-

Temperature control (80–120°C) to prevent side reactions.

-

Solvent choice (e.g., DMF or THF) to enhance nucleophilicity.

-

Purification via column chromatography or recrystallization for >95% purity .

Industrial Scalability

Large-scale production would require:

-

Continuous-flow reactors to manage exothermic steps.

-

Catalytic recycling to reduce costs (e.g., reusable Lewis acids).

Physicochemical Properties

Spectroscopic Characterization

Data inferred from similar compounds:

| Technique | Expected Findings |

|---|---|

| ¹H NMR | - Pyrrolidine protons: δ 1.8–2.2 ppm (multiplet) - Aromatic protons: δ 7.2–8.1 ppm |

| ¹⁹F NMR | -CF₃ signal: δ -62 to -65 ppm |

| IR Spectroscopy | C=O stretch: ~1680 cm⁻¹ |

Thermal Stability

The trifluoromethyl group enhances thermal stability, with a projected melting point of 140–150°C based on analogs .

Industrial Applications

Polymer Science

Benzophenones serve as photoinitiators in UV-curable resins. The -CF₃ group may reduce oxygen inhibition, improving curing efficiency .

Organic Electronics

Electron-withdrawing -CF₃ groups enhance charge transport in semiconductors. Preliminary simulations suggest a HOMO-LUMO gap of ~4.2 eV .

| Hazard | Precaution |

|---|---|

| Irritancy | Use PPE (gloves, goggles) |

| Hydrolysis | Store under anhydrous conditions |

| Environmental | Avoid aqueous discharge |

Comparative Analysis with Analogues

Future Research Directions

-

Synthetic Optimization: Screen transition-metal catalysts (e.g., Pd/Cu) for cross-coupling steps.

-

In Vivo Toxicology: Assess acute toxicity in rodent models.

-

Material Science: Test as a dielectric layer in OLEDs.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume